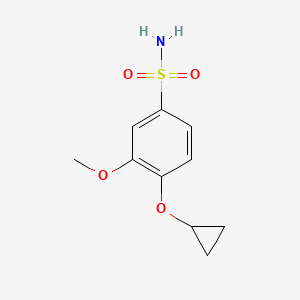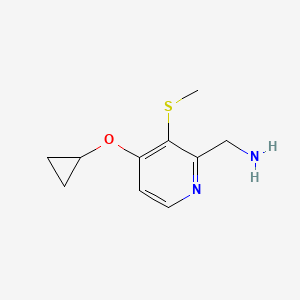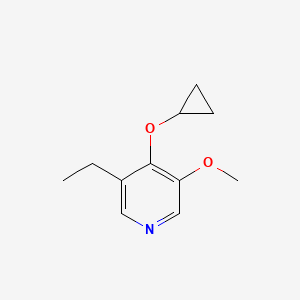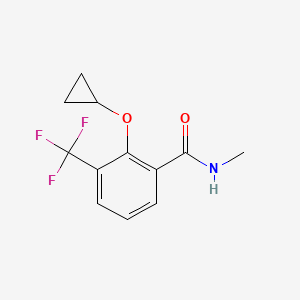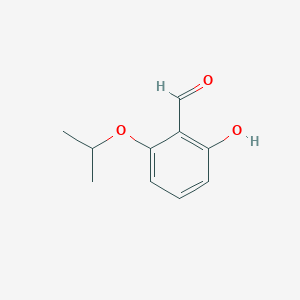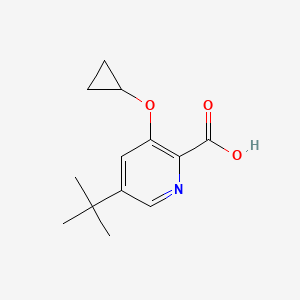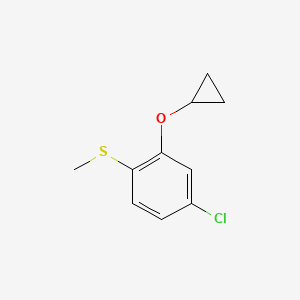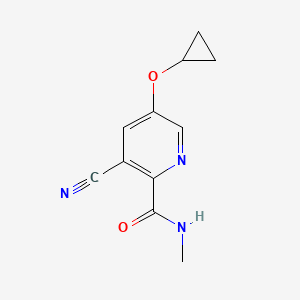
5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group and a pyridine ring substituted with trimethyl and dicarboxamide groups.
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide involves several steps. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the cyclopropoxy group and the trimethyl and dicarboxamide substituents. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Análisis De Reacciones Químicas
5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets. In medicine, it could be investigated for its pharmacological properties. In industry, it may be used in the development of new materials or as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .
Comparación Con Compuestos Similares
5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide can be compared with other similar compounds, such as N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior .
Propiedades
Fórmula molecular |
C13H17N3O3 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-3-N,3-N,4-N-trimethylpyridine-3,4-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)11-9(13(18)16(2)3)6-15-7-10(11)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,14,17) |
Clave InChI |
VWMSGKBURGWPEL-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=NC=C1C(=O)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


